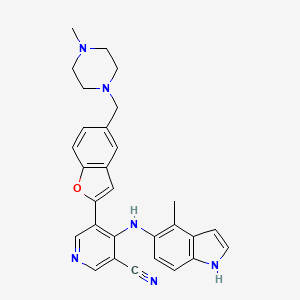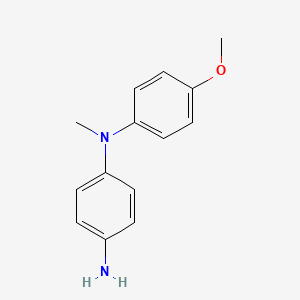
4-(1-(4-Bromophenyl)cyclopropyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-(4-Bromophenyl)cyclopropyl)morpholine is an organic compound with the molecular formula C13H16BrNO and a molar mass of 282.18 g/mol This compound features a morpholine ring substituted with a cyclopropyl group that is further substituted with a 4-bromophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(4-Bromophenyl)cyclopropyl)morpholine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, would be applied to produce this compound on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-(4-Bromophenyl)cyclopropyl)morpholine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound, while oxidation and reduction reactions can lead to different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
4-(1-(4-Bromophenyl)cyclopropyl)morpholine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of small molecules with biological targets.
Wirkmechanismus
The mechanism of action of 4-(1-(4-Bromophenyl)cyclopropyl)morpholine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. In biological systems, it may interact with proteins, enzymes, or receptors, leading to various biochemical effects. The cyclopropyl and bromophenyl groups can influence the compound’s binding affinity and specificity towards its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(4-Bromophenyl)morpholine: This compound lacks the cyclopropyl group present in 4-(1-(4-Bromophenyl)cyclopropyl)morpholine.
4-(1-Phenylcyclopropyl)morpholine: This compound lacks the bromine atom in the phenyl group.
Uniqueness
This compound is unique due to the presence of both the cyclopropyl and 4-bromophenyl groups.
Eigenschaften
Molekularformel |
C13H16BrNO |
|---|---|
Molekulargewicht |
282.18 g/mol |
IUPAC-Name |
4-[1-(4-bromophenyl)cyclopropyl]morpholine |
InChI |
InChI=1S/C13H16BrNO/c14-12-3-1-11(2-4-12)13(5-6-13)15-7-9-16-10-8-15/h1-4H,5-10H2 |
InChI-Schlüssel |
IIIDCLJAWCOUGH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(C2=CC=C(C=C2)Br)N3CCOCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


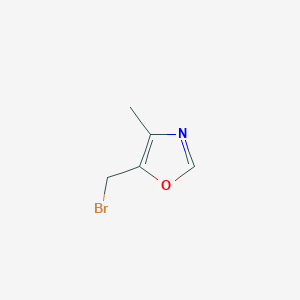
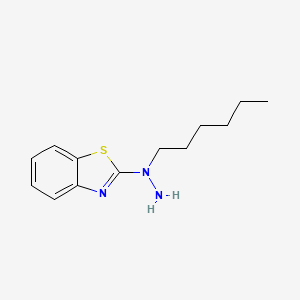
![1-[2-(2-Aminoethoxy)ethyl]-2-(2-methoxyethyl)-1H-imidazo[4,5-c]quinolin-4-amine](/img/structure/B13970635.png)
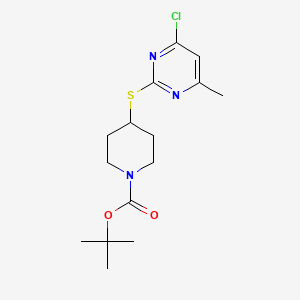
![Naphthalene, 1-[(ethenyloxy)methyl]-](/img/structure/B13970640.png)
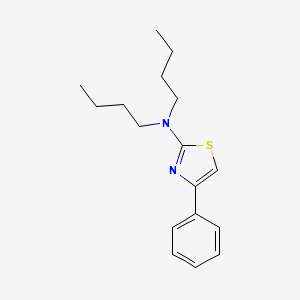
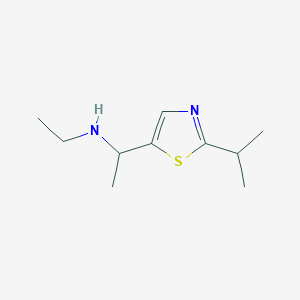

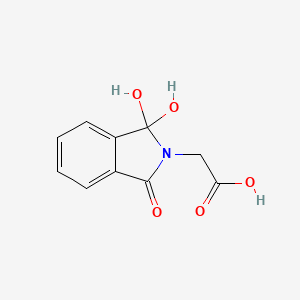

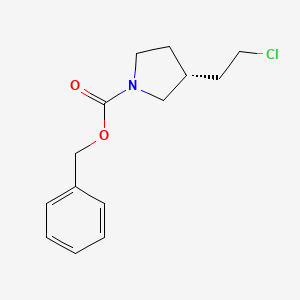
![(4-Formyl-bicyclo[2.2.2]oct-1-yl)carbamic acid benzyl ester](/img/structure/B13970693.png)
